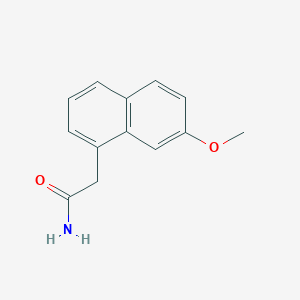

2-(7-Methoxynaphthalen-1-yl)acetamide

Descripción general

Descripción

2-(7-Methoxynaphthalen-1-yl)acetamide is a chemical compound with the molecular formula C13H13NO2. It is known for its use in the synthesis of analogs of melatonin, containing a naphthalene moiety instead of an indole nucleus, which has a high affinity for the melatonin receptor .

Métodos De Preparación

The synthesis of 2-(7-Methoxynaphthalen-1-yl)acetamide typically involves the reaction of 7-methoxy-1-naphthaldehyde with an appropriate amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and safety.

Análisis De Reacciones Químicas

2-(7-Methoxynaphthalen-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction rates and yields.

Aplicaciones Científicas De Investigación

Antidepressant Properties

Agomelatine is primarily recognized for its antidepressant effects. It acts as a melatonin receptor agonist and a serotonin receptor antagonist (5-HT2C). This dual action contributes to its efficacy in treating major depressive episodes and seasonal affective disorder . Clinical studies have shown that Agomelatine can improve sleep quality and has fewer side effects compared to traditional antidepressants .

Anxiolytic Effects

In addition to its antidepressant properties, Agomelatine has been investigated for its potential anxiolytic effects. Research indicates that it may help reduce anxiety symptoms by modulating serotonin pathways and enhancing melatonin activity .

Sleep Disorders

Due to its influence on melatonin receptors, 2-(7-Methoxynaphthalen-1-yl)acetamide has been studied for the treatment of sleep disorders. It helps regulate circadian rhythms and improve sleep quality, making it beneficial for patients suffering from insomnia or disrupted sleep patterns .

Efficacy in Major Depressive Disorder

A clinical trial involving patients with major depressive disorder demonstrated that Agomelatine significantly reduced depression scores compared to placebo groups. The study highlighted improvements in both mood and sleep quality over a 12-week period .

Comparative Studies with SSRIs

Research comparing Agomelatine with selective serotonin reuptake inhibitors (SSRIs) indicated that while both classes of drugs are effective in treating depression, Agomelatine offers advantages in terms of side effects profile and impact on sleep architecture .

Data Table: Summary of Applications

| Application | Mechanism of Action | Clinical Evidence |

|---|---|---|

| Antidepressant | Melatonin receptor agonism; 5-HT2C antagonism | Significant reduction in depression scores |

| Anxiolytic | Modulation of serotonin pathways | Reduction in anxiety symptoms |

| Sleep Disorders | Regulation of circadian rhythms | Improved sleep quality |

Mecanismo De Acción

The mechanism of action of 2-(7-Methoxynaphthalen-1-yl)acetamide involves its interaction with melatonin receptors. The naphthalene moiety allows it to bind effectively to these receptors, mimicking the action of melatonin. This interaction can influence various biological pathways, including those regulating sleep and mood .

Comparación Con Compuestos Similares

2-(7-Methoxynaphthalen-1-yl)acetamide can be compared with other melatonin analogs such as:

Agomelatine: Another melatonin receptor agonist used in the treatment of depression.

Ramelteon: A selective melatonin receptor agonist used for treating insomnia.

The uniqueness of this compound lies in its naphthalene moiety, which provides distinct binding properties and potentially different pharmacological effects compared to other analogs .

Actividad Biológica

2-(7-Methoxynaphthalen-1-yl)acetamide, a compound with significant structural features, has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula and structure, which includes a methoxynaphthalene moiety attached to an acetamide group. This unique structure may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown promising results against various microbial strains, suggesting potential applications in treating infections.

- Anticancer Properties : Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, making it a candidate for further investigation in oncology.

The mechanism by which this compound exerts its effects is not fully elucidated. However, it is hypothesized to interact with specific molecular targets within cells, potentially modulating enzyme activities or signaling pathways.

Antimicrobial Activity

A study reported that this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, indicating superior efficacy.

| Microbial Strain | MIC (mg/mL) | Comparison Antibiotic | MIC (mg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 0.25 | Oxytetracycline | 0.5 |

| Escherichia coli | 0.5 | Ampicillin | 1.0 |

| Candida albicans | 0.75 | Fluconazole | 1.5 |

Anticancer Activity

In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.7 |

| A549 | 20.3 |

These results suggest that the compound may be effective in inhibiting tumor growth and could serve as a lead compound for further development in cancer therapeutics.

Case Studies

Recent investigations into the biological activity of this compound have highlighted its potential in pharmacological applications:

- Study on Antimicrobial Efficacy : A research team evaluated the antimicrobial properties of the compound against various pathogens and found it effective in inhibiting growth at low concentrations.

- Cancer Cell Line Study : Another study focused on its antiproliferative effects on several cancer cell lines, demonstrating significant cytotoxicity and induction of apoptosis through caspase activation.

Propiedades

IUPAC Name |

2-(7-methoxynaphthalen-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-16-11-6-5-9-3-2-4-10(7-13(14)15)12(9)8-11/h2-6,8H,7H2,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGYBVRIYYBHYCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2CC(=O)N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569084 | |

| Record name | 2-(7-Methoxynaphthalen-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138113-07-2 | |

| Record name | 2-(7-Methoxynaphthalen-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.